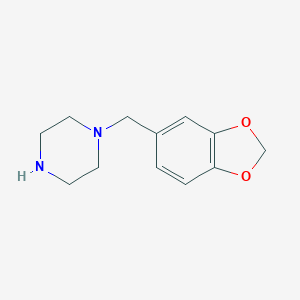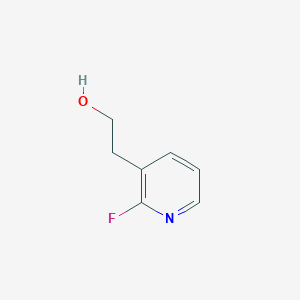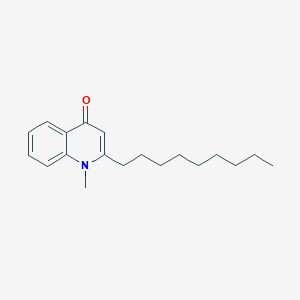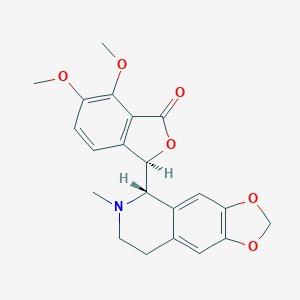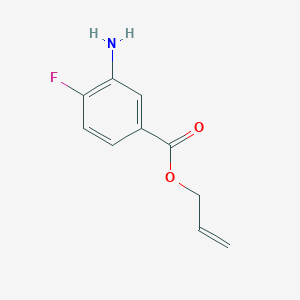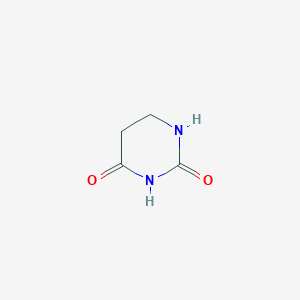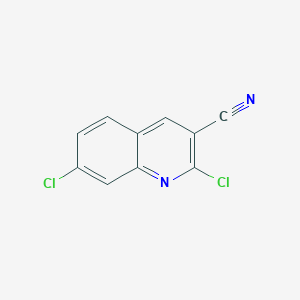
2,7-Dichlorchinolin-3-carbonitril
Übersicht
Beschreibung
2,7-Dichloroquinoline-3-carbonitrile is a chemical compound with the CAS Number: 158583-91-6 and a linear formula of C10H4Cl2N2 . It is used in various applications and research areas .
Synthesis Analysis
The synthesis of 2,7-Dichloroquinoline-3-carbonitrile involves several steps. One method involves the preparation of 2-chloroquinoline-3-carbaldehyde from acetanilide, which is then converted to 2-chloroquinoline-3-carbonitrile using sodium azide and phosphorous oxychloride . Another method involves the treatment of 2,7-dichloroquinoline-3-carbaldehyde with sodium azide in phosphorus oxychloride to afford 2,7-dichloroquinoline-3-carbonitrile .Molecular Structure Analysis
The molecular structure of 2,7-Dichloroquinoline-3-carbonitrile is represented by the linear formula C10H4Cl2N2 . The InChI code for this compound is 1S/C10H4Cl2N2/c11-8-2-1-6-3-7(5-13)10(12)14-9(6)4-8/h1-4H .Chemical Reactions Analysis
The chemical reactions of 2,7-Dichloroquinoline-3-carbonitrile derivatives are diverse and can be subdivided into groups that cover reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,7-Dichloroquinoline-3-carbonitrile include a molecular weight of 223.06 , a density of 1.5±0.1 g/cm3, a boiling point of 393.1±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
2,7-Dichlorchinolin-3-carbonitril hat eine signifikante antibakterielle Aktivität gezeigt. Es hat gute Aktivität gegen Staphylococcus aureus und Pseudomonas aeruginosa . Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer antibakterieller Medikamente.
Antioxidative Aktivität
Diese Verbindung hat auch eine starke antioxidative Aktivität gezeigt. In einer Studie zeigte this compound die stärkste antioxidative Aktivität mit einem IC 50 von 2,17 µg/mL . Dies deutet darauf hin, dass es bei der Entwicklung von antioxidativen Therapien eingesetzt werden könnte.
Antikrebs-Eigenschaften
Chinolin-Heterocyclen, zu denen auch this compound gehört, sind ein nützliches Gerüst für die Entwicklung von bioaktiven Molekülen, die als Antikrebsmittel eingesetzt werden . Dies deutet darauf hin, dass this compound möglicherweise in der Krebsforschung und -behandlung eingesetzt werden könnte.
Antimalaria-Eigenschaften
Chinolin-Derivate, einschließlich this compound, sind dafür bekannt, antimalaria-Eigenschaften zu haben . Dies deutet darauf hin, dass diese Verbindung bei der Entwicklung neuer Antimalariamittel eingesetzt werden könnte.
Antimicrobial Properties
Neben seiner antibakteriellen Aktivität hat this compound auch eine gute Aktivität gegen Escherichia coli . Dies deutet auf seine potenzielle Verwendung bei der Entwicklung neuer antimikrobieller Wirkstoffe hin.
DNA-Gyrase-Inhibitor
Die Verbindung hat eine gute Bindungsaffinität im in silico-Moleküldocking gegen E. coli DNA-Gyrase . Dies deutet darauf hin, dass es als DNA-Gyrase-Inhibitor eingesetzt werden könnte, der ein Ziel für antibakterielle Medikamente ist.
Wirkmechanismus
Target of Action
This compound is a specialty product for proteomics research , suggesting it may interact with proteins to exert its effects.
Mode of Action
Given its use in proteomics research , it’s plausible that it interacts with specific proteins, altering their function or expression.
Result of Action
Eigenschaften
IUPAC Name |
2,7-dichloroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2/c11-8-2-1-6-3-7(5-13)10(12)14-9(6)4-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAGPCPEZKPTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565460 | |
| Record name | 2,7-Dichloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158583-91-6 | |
| Record name | 2,7-Dichloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,7-Dichloroquinoline-3-carbonitrile exhibit its antibacterial activity? What do we know about its interactions with potential targets?
A1: While the exact mechanism of action of 2,7-Dichloroquinoline-3-carbonitrile is not fully elucidated in the study, in silico molecular docking studies were performed to investigate its potential interactions with bacterial targets. The compound showed good binding affinity to E. coli DNA gyrase B (-6.6 kcal/mol) []. DNA gyrase is an essential enzyme for bacterial DNA replication and is a known target for quinolone antibacterial drugs. This suggests that 2,7-Dichloroquinoline-3-carbonitrile might exert its antibacterial effect by inhibiting DNA gyrase, ultimately interfering with bacterial DNA replication. Further experimental validation is needed to confirm this hypothesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






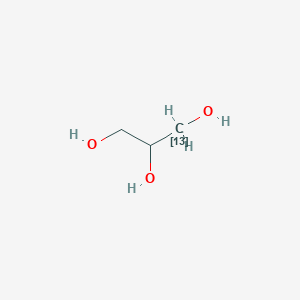
![2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B118980.png)
